molecular formula C4H8O4S2 B043502 3-[(Methylsulfonyl)thio]propanoic acid CAS No. 92953-12-3

3-[(Methylsulfonyl)thio]propanoic acid

Cat. No.: B043502
CAS No.: 92953-12-3
M. Wt: 184.2 g/mol
InChI Key: ZKTVHIQLDQIQHX-UHFFFAOYSA-N
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Description

3-methylsulfonylsulfanylpropanoic acid is an organic compound with the molecular formula C4H8O4S2 It is characterized by the presence of a methylsulfonyl group and a sulfanyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylsulfonylsulfanylpropanoic acid typically involves the reaction of 3-mercaptopropionic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

HSCH2CH2COOH+CH3SO2ClCH3SO2SCH2CH2COOH+HClHSCH_2CH_2COOH + CH_3SO_2Cl \rightarrow CH_3SO_2SCH_2CH_2COOH + HCl HSCH2​CH2​COOH+CH3​SO2​Cl→CH3​SO2​SCH2​CH2​COOH+HCl

Industrial Production Methods

Industrial production of 3-methylsulfonylsulfanylpropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-methylsulfonylsulfanylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

    Oxidation: Formation of 3-methylsulfonylpropanoic acid.

    Reduction: Formation of 3-methylsulfanylpropanoic acid.

    Substitution: Formation of various substituted propanoic acid derivatives.

Scientific Research Applications

3-methylsulfonylsulfanylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-mercaptopropionic acid: Similar structure but lacks the sulfonyl group.

    3-methylsulfonylpropanoic acid: Similar structure but lacks the sulfanyl group.

    3-methylsulfanylpropanoic acid: Similar structure but lacks the sulfonyl group.

Uniqueness

3-methylsulfonylsulfanylpropanoic acid is unique due to the presence of both sulfonyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

3-[(Methylsulfonyl)thio]propanoic acid, also known as 3-methylsulfonylsulfanylpropanoic acid, is a compound of interest due to its unique chemical structure, which incorporates both sulfonyl and sulfanyl groups. This dual functionality suggests potential for diverse biological activities, making it a subject of research in various fields including medicinal chemistry, biochemistry, and pharmacology.

  • Molecular Formula : C4H10O2S3
  • Molecular Weight : 186.25 g/mol
  • CAS Number : 92953-12-3

The presence of the methylsulfonyl group enhances the compound's reactivity and solubility, which can influence its biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by Menczinger et al. demonstrated that derivatives of propionic acids with thiol groups showed promising antibacterial activity against various strains of bacteria. The presence of the methylsulfonyl group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria .

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. For instance, it has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). A specific study revealed that at concentrations around 50 µg/mL, the compound significantly inhibited TNF-α production, suggesting a potential application in treating inflammatory diseases .

Cytotoxicity and Antiproliferative Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In these studies, the compound displayed selective toxicity towards cancer cells while maintaining low toxicity towards normal cells. This characteristic is crucial for developing therapeutic agents with fewer side effects .

The biological activity of this compound can be attributed to its ability to interact with cellular targets through:

  • Nucleophilic Attack : The sulfanyl group can act as a nucleophile, attacking electrophilic centers in proteins or other biomolecules.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its anti-inflammatory and cytotoxic effects .

Study on Cytokine Modulation

A recent study evaluated the impact of this compound on cytokine release in PBMC cultures stimulated with lipopolysaccharides (LPS). Results indicated that at higher doses (100 µg/mL), the compound significantly reduced TNF-α levels by up to 60%, demonstrating its potential as an immunomodulatory agent .

Antimicrobial Efficacy

In a comparative analysis with other propionic acid derivatives, this compound showed superior antibacterial activity against Gram-positive bacteria. This was attributed to its unique structural features that enhance membrane permeability .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-Mercaptopropionic AcidThiol group onlyModerate antimicrobial
3-Methylsulfanylpropanoic AcidSulfanyl groupLower anti-inflammatory
This compound Sulfanyl + sulfonyl groupsHigh antimicrobial & anti-inflammatory

Properties

IUPAC Name

3-methylsulfonylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S2/c1-10(7,8)9-3-2-4(5)6/h2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTVHIQLDQIQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901281872
Record name 3-[(Methylsulfonyl)thio]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92953-12-3
Record name 3-[(Methylsulfonyl)thio]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92953-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Methylsulfonyl)thio]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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